NO₃ Radical Reaction Rate Constant and Indoor Air Lifetime vs. Geraniol and Citronellol
In a direct head-to-head measurement using the relative rate technique at 297 ± 3 K and 1 atm total pressure, 2-methyl-6-methyleneoctan-2-ol (dihydromyrcenol) exhibited a bimolecular rate constant with nitrate radicals (kNO₃) of (2.3 ± 0.6) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. This is approximately 720‑fold lower than geraniol [(16.6 ± 4.2) × 10⁻¹² cm³ molecule⁻¹ s⁻¹] and 530‑fold lower than citronellol [(12.1 ± 3) × 10⁻¹² cm³ molecule⁻¹ s⁻¹] [1]. The derived pseudo-first-order indoor lifetimes (k′) are 0.002 h⁻¹ for dihydromyrcenol, versus 1.5 h⁻¹ for geraniol and 1.1 h⁻¹ for citronellol, corresponding to a >500‑fold longer indoor persistence [1].
| Evidence Dimension | Bimolecular rate constant with NO₃ radical (kNO₃) and pseudo-first-order indoor lifetime |
|---|---|
| Target Compound Data | kNO₃ = (2.3 ± 0.6) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹; k′ = 0.002 h⁻¹ |
| Comparator Or Baseline | Geraniol: kNO₃ = (16.6 ± 4.2) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, k′ = 1.5 h⁻¹; Citronellol: kNO₃ = (12.1 ± 3) × 10⁻¹², k′ = 1.1 h⁻¹ |
| Quantified Difference | Approximately 720‑fold (vs geraniol) and 530‑fold (vs citronellol) lower NO₃ reactivity; >500‑fold longer indoor air lifetime |
| Conditions | Relative rate technique; 297 ± 3 K; 1 atm total pressure; nitrate radical + terpene alcohol reaction system |
Why This Matters
For indoor air-freshener and household product formulators, this translates to a fragrance note that persists far longer in room air without undergoing rapid nitrate-radical-mediated degradation, reducing off-odor formation and delivering consistent scent experience over product use life.
- [1] Harrison, J.C., Ham, J.E. (2010). Rate constants for the gas-phase reactions of nitrate radicals with geraniol, citronellol, and dihydromyrcenol. International Journal of Chemical Kinetics, 42(11), 669–675. View Source
